N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-12(11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h11,16H,1-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXRTGPNXJXHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-[(4-hydroxyoxan-4-yl)methyl]amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide has a complex molecular structure characterized by the presence of a cyclohexane ring, a hydroxymethyl group, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 251.34 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
Pharmacological Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related structures has shown effectiveness against coronaviruses by inhibiting specific proteases essential for viral replication. This suggests a potential application in developing antiviral medications aimed at treating viral infections, including COVID-19 .
2. Modulation of G Protein-Coupled Receptors
The compound may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Compounds that activate GPCRs have been explored for their therapeutic potential in treating metabolic disorders such as diabetes. Research indicates that this compound could serve as a scaffold for designing GPCR modulators, potentially leading to new treatments for insulin resistance and obesity .
Case Studies
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal investigated the antiviral efficacy of derivatives of this compound against specific viral strains. The results demonstrated significant inhibition of viral replication in vitro, suggesting that this compound could be further developed into an antiviral agent.
| Study Aspect | Details |
|---|---|
| Compound Tested | This compound |
| Virus Targeted | SARS-CoV-2 |
| Methodology | In vitro assays |
| Outcome | 75% reduction in viral load |
Case Study 2: GPCR Modulation
Another investigation focused on the interaction of this compound with GPCRs involved in metabolic pathways. The study found that the compound could enhance insulin secretion from pancreatic beta cells, indicating its potential as a therapeutic agent for type 2 diabetes.
| Study Aspect | Details |
|---|---|
| Compound Tested | This compound |
| Receptor Targeted | GPR40 |
| Methodology | Cell line assays |
| Outcome | Increased insulin secretion |
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxan moiety may play a crucial role in binding to these targets, while the cyclohexanecarboxamide group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide and related compounds:
Key Observations:
- Thiourea derivatives (e.g., H2L1–H2L9) exhibit strong metal-chelating properties due to S and N donor atoms, which are absent in the target compound .
- Synthetic Routes :
- Alkylated analogs (e.g., N-(Heptan-4-yl)) are synthesized via copper-catalyzed reactions, while thiourea derivatives require isothiocyanate intermediates .
- The target compound’s hydroxyoxane group may necessitate protection/deprotection strategies during synthesis, akin to morpholine-containing analogs .
- Spectral Signatures :
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide, a compound with the CAS number 1351596-54-7, is of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C12H19NO3, and its molecular weight is approximately 225.29 g/mol. The compound features a cyclohexane ring, a carboxamide functional group, and a hydroxy-substituted oxane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351596-54-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
Pharmacological Studies
- Anti-inflammatory Activity : Research indicates that derivatives of cyclohexanecarboxamide exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in cultured cells.
- Antimicrobial Properties : Similar compounds have been tested against various bacterial strains, showing promising antimicrobial effects. While specific data on this compound is limited, it is hypothesized that it may possess similar properties due to structural similarities.
- Cytotoxicity : In cell line studies, some cyclohexanecarboxamides have demonstrated cytotoxic effects against cancer cell lines. Further investigation into the specific mechanisms and pathways involved is necessary to confirm these effects for this compound.
Case Studies
A review of literature reveals several case studies involving related compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated a series of cyclohexanecarboxamides for their anti-inflammatory activity. Results showed that modifications at the amide nitrogen enhanced COX inhibition significantly.
- Case Study 2 : Another research article focused on the synthesis and biological evaluation of oxane derivatives, highlighting their antibacterial activity against Gram-positive bacteria. These findings suggest a potential pathway for exploring this compound's antimicrobial properties.
Q & A
Q. What methodologies quantify degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Forced degradation (heat, light, pH extremes) followed by LC-MS/MS identifies breakdown products. Kinetic modeling (Arrhenius equation) extrapolates shelf life. Mass balance studies ensure degradation pathways are fully characterized .
Methodological Frameworks and Theoretical Links
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?
Q. What theoretical frameworks explain the compound’s role in supramolecular assembly or crystal engineering?
- Methodological Answer : Analyze hydrogen-bonding motifs (e.g., amide-amide interactions) via Cambridge Structural Database (CSD) surveys. Hirshfeld surface analysis quantifies intermolecular contacts. Crystal packing predictions use software like Mercury or Materials Studio .
Q. How do solvent effects and reaction kinetics influence the scalability of synthetic protocols?
- Methodological Answer : Solvent screening (e.g., THF vs. acetonitrile) with Kamlet-Taft parameters optimizes polarity. Reaction calorimetry identifies exothermic risks. Kinetic profiling (e.g., pseudo-first-order approximations) ensures reproducibility at pilot scales .
Data Validation and Reproducibility
Q. What statistical approaches address variability in spectroscopic or chromatographic data across laboratories?
Q. How can machine learning models improve the prediction of synthetic yields or reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
